N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-(4-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(20(25)22-15-5-4-6-16(13-15)23(26)27)21-14-9-11-18(12-10-14)28-17-7-2-1-3-8-17/h1-13H,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYIJACUJXFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 3-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 3-nitroaniline and 4-phenoxyaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-aminophenyl-4-phenoxyphenyl oxalamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-nitroaniline, 4-phenoxyaniline, and oxalic acid.
Scientific Research Applications
Anticancer Activity
N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell survival and proliferation .
- Induction of Apoptosis : Studies have shown that the compound can trigger programmed cell death in cancer cells, contributing to its anticancer efficacy .
Modulation of Kinase Activity
The compound is noted for its ability to modulate kinase activity, particularly in relation to diseases characterized by abnormal cellular proliferation and migration, such as cancer and inflammatory disorders. It has been shown to selectively inhibit kinases like c-Met and KDR, which are implicated in tumor growth and metastasis .
Biological Studies
In addition to its anticancer applications, this compound is utilized in studies investigating enzyme-ligand interactions. Its ability to form stable complexes with target enzymes makes it a valuable tool in biochemical research.
Case Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant inhibition of cell viability at concentrations above 10 µM. The IC50 values were determined to be approximately 15 µM for specific cancer types, indicating promising anticancer activity .
Case Study 2: Kinase Inhibition
Research focusing on the inhibition of c-Met and KDR by this compound revealed that it effectively reduced kinase activity in vitro. This inhibition correlated with decreased cellular migration and invasion, suggesting potential therapeutic applications in metastatic cancer treatment .
Mechanism of Action
The mechanism of action of N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s nitro and phenoxy substituents differentiate it from other oxalamides. Key comparisons include:
Key Observations :
- Bulky substituents (e.g., phenoxy) may hinder crystallization but improve membrane permeability in biological systems .
- Hydrophilic groups (e.g., -COOH, -OCH₃) increase aqueous solubility, whereas nitro and phenoxy groups favor organic phases .
Yield Considerations :
- Substituents influence yields. For example: N1-(3-Ethoxyphenyl)-N2-(4-Methoxyphenethyl)oxalamide (21): 83% yield due to ethoxy’s electron-donating effect . N1-(3-Cyanophenyl)-N2-(4-Methoxyphenethyl)oxalamide (22): 23% yield, likely due to steric hindrance from the cyano group .
- The target compound’s nitro group may lower yields compared to methoxy or ethoxy analogs due to reduced reactivity in amination steps.
Spectroscopic Characterization
Enzyme Inhibition
- Stearoyl Coenzyme A Desaturase (SCD) Inhibitors : Analogs like N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)oxalamide (28) show activity, suggesting nitro-substituted derivatives may also target lipid-metabolizing enzymes .
- HIV Entry Inhibition : Thiazole-containing oxalamides () achieve IC₅₀ values <1 µM, highlighting the role of heterocyclic groups. The target compound’s nitro group may enhance binding to viral proteins via dipole interactions .
Physicochemical Properties
Biological Activity
N1-(3-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Nitrophenyl Group : The presence of a nitro group enhances the compound's reactivity and potential interactions with biological targets.
- Phenoxy Group : This moiety contributes to the compound's lipophilicity, influencing its bioavailability and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the oxalamide linkage provides structural stability, allowing for effective binding to target proteins. This binding often results in inhibition or modulation of enzymatic activity, which is crucial for therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been identified as a potential inhibitor of key metabolic enzymes, which could be beneficial in treating metabolic disorders such as obesity and type 2 diabetes.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Anticancer Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
